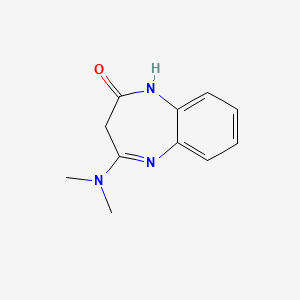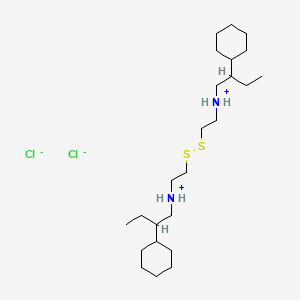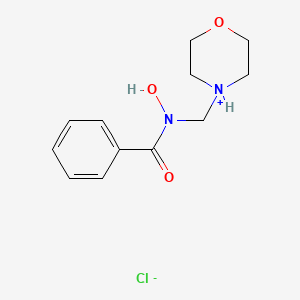
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a heterocyclic compound with the molecular formula C11H9NO3 It is known for its unique structural features, which include a methoxy group and a dioxolo ring fused to an isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed by 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:
Aminoalkylation: This reaction involves the addition of an aminoalkyl group to the nitrogen atom of the indole fragment.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methanol: Used as a solvent in aminoalkylation reactions.
Indole derivatives: Serve as substrates for the aminoalkylation reactions.
Major Products
The major products formed from the reactions of this compound include various indolyltetrahydroisoquinoline derivatives, which are of interest due to their potential biological activities .
科学的研究の応用
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to react with nucleophilic substrates, leading to the formation of Mannich bases . These reactions are mediated by the formation of intermediate cations or open tautomeric forms, which subsequently undergo further transformations .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride include:
- 4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
- 5-(1-Indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo regioselective aminoalkylation and rearrangement reactions sets it apart from other similar compounds .
特性
CAS番号 |
5263-79-6 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C11H9NO3.ClH/c1-13-10-8-5-12-3-2-7(8)4-9-11(10)15-6-14-9;/h2-5H,6H2,1H3;1H |
InChIキー |
WSFKUKQTVZAWSS-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=[NH+]C=CC2=CC3=C1OCO3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


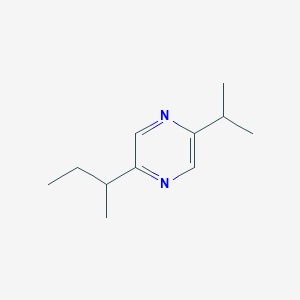
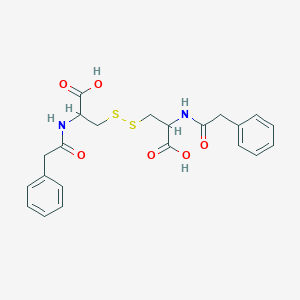
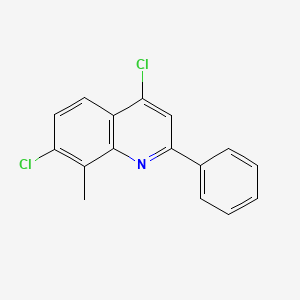
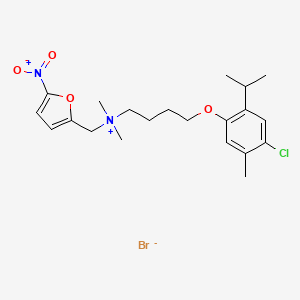
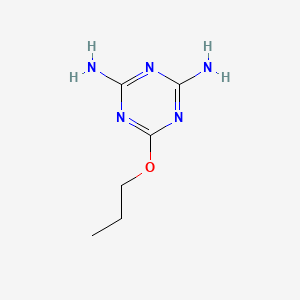
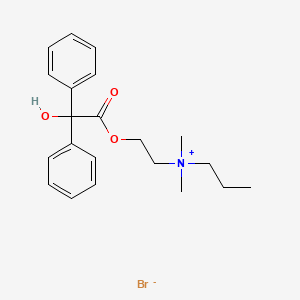
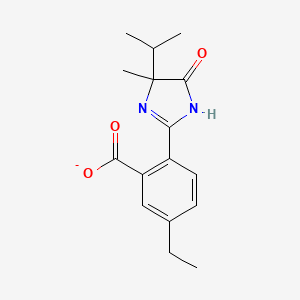
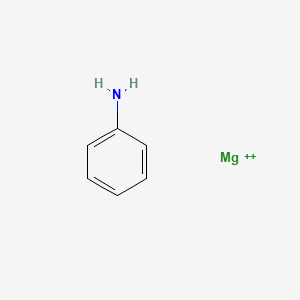

![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

